N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16266819
InChI: InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1
SMILES:
Molecular Formula: C16H24F6N2O4S2
Molecular Weight: 486.5 g/mol

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

CAS No.:

Cat. No.: VC16266819

Molecular Formula: C16H24F6N2O4S2

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide -

Specification

Molecular Formula C16H24F6N2O4S2
Molecular Weight 486.5 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;4-methyl-1-octylpyridin-1-ium
Standard InChI InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1
Standard InChI Key MEQUMOPGFLCEGE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Introduction

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the chemical formula C16H24F6N2O4S2 and a molecular weight of approximately 486.49 g/mol . It is characterized by its pyridinium cation and bis((trifluoromethyl)sulfonyl)imide anion, which confer unique properties making it suitable for various applications.

Synthesis

The synthesis of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction between N-octyl-4-metylpyridinium chloride and lithium bis((trifluoromethyl)sulfonyl)imide in an organic solvent. This method allows for the formation of the ionic liquid under controlled conditions, optimizing yield and purity.

Organic Synthesis and Catalysis

Ionic liquids like N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide can serve as reagents and catalysts in organic reactions due to their high ionic conductivity and stability under various conditions.

Electrolytes

These compounds are used as electrolytes in electrochemical applications due to their ability to enhance electrical conductivity and stability in electrolytic systems.

Material Science

Bis((trifluoromethyl)sulfonyl)imide-based ionic liquids have been applied in fine-tuning the cure characteristics and physico-chemical properties of elastomer composites, such as natural rubber matrices, improving their mechanical properties and resistance to thermo-oxidative aging .

Suppliers and Availability

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is available from several suppliers globally, including companies in China and the United States. Suppliers offer this compound with high purity, typically above 99% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator